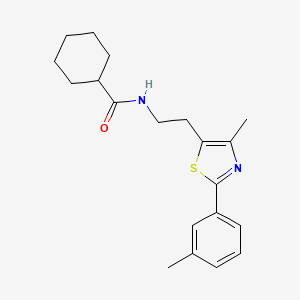

N-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)cyclohexanecarboxamide

Beschreibung

N-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)cyclohexanecarboxamide is a complex organic compound featuring a thiazole ring, a cyclohexane carboxamide group, and a methyl-substituted phenyl group. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor properties .

Eigenschaften

IUPAC Name |

N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]cyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2OS/c1-14-7-6-10-17(13-14)20-22-15(2)18(24-20)11-12-21-19(23)16-8-4-3-5-9-16/h6-7,10,13,16H,3-5,8-9,11-12H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRYLEXJEMFRJPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC(=C(S2)CCNC(=O)C3CCCCC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of N-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)cyclohexanecarboxamide typically involves multi-step reactions starting from readily available precursors. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature, pressure, and the use of catalysts .

Analyse Chemischer Reaktionen

N-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)cyclohexanecarboxamide undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

N-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)cyclohexanecarboxamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential antimicrobial and antifungal activities

Medicine: Explored for its anti-inflammatory and antitumor properties, making it a candidate for drug development

Industry: Utilized in the development of biocides, fungicides, and chemical reaction accelerators.

Wirkmechanismus

The mechanism of action of N-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological processes. For example, it may inhibit microbial growth by interfering with cell wall synthesis or protein function . The compound’s anti-inflammatory effects could be due to its ability to modulate inflammatory mediators and pathways .

Vergleich Mit ähnlichen Verbindungen

N-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)cyclohexanecarboxamide can be compared with other thiazole derivatives such as:

2,4-disubstituted thiazoles: Known for their broad-spectrum biological activities.

Thiazole-based sulfonamides: Used as antimicrobial agents.

Thiazole-containing heterocycles: Explored for their anticancer properties. The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct biological activities and chemical reactivity

Biologische Aktivität

N-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)cyclohexanecarboxamide is a thiazole derivative that has garnered attention due to its diverse biological activities. This article provides an in-depth analysis of the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Overview of the Compound

This compound features a thiazole ring, a cyclohexane carboxamide group, and a methyl-substituted phenyl group. Thiazole derivatives are known for their broad spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor properties.

Target Interaction

The compound interacts with various biological targets through multiple mechanisms. Thiazole derivatives can modulate cellular processes by influencing enzyme activity and receptor interactions. For instance, they may inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways.

Biochemical Pathways

this compound has been shown to activate or inhibit several biochemical pathways. It can stimulate or block receptors involved in inflammation and cancer cell proliferation, leading to significant therapeutic effects.

Pharmacokinetics

The pharmacokinetic properties of this compound indicate that it is slightly soluble in water but more soluble in organic solvents such as alcohol and ether. This solubility profile affects its absorption and distribution within biological systems.

Antimicrobial Activity

Thiazole derivatives have demonstrated significant antimicrobial properties. Research indicates that this compound exhibits activity against various bacterial strains, making it a candidate for developing new antimicrobial agents.

Antifungal Properties

This compound also shows promise as an antifungal agent. Its efficacy against fungal pathogens has been explored in several studies, revealing its potential role in treating fungal infections.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are attributed to its ability to inhibit COX enzymes and other inflammatory mediators. This action suggests potential applications in treating inflammatory diseases.

Antitumor Activity

Research has indicated that this thiazole derivative possesses cytotoxic effects against various cancer cell lines. Its mechanism may involve the modulation of cell signaling pathways that regulate cell growth and apoptosis.

Case Studies

-

Antimicrobial Efficacy Study

A study evaluated the antimicrobial activity of this compound against common bacterial pathogens. The results showed a significant reduction in bacterial growth at varying concentrations, indicating its potential as a therapeutic agent. -

Anti-inflammatory Research

In an experimental model of inflammation, the compound was administered to assess its effects on inflammatory markers. The results demonstrated a marked decrease in pro-inflammatory cytokines, supporting its use in inflammatory conditions. -

Antitumor Assessment

The compound's effect on cancer cell lines was investigated through cell viability assays. The findings revealed that it inhibited cell proliferation effectively, suggesting its potential as an anticancer drug candidate.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 2,4-disubstituted thiazoles | Broad-spectrum antimicrobial | Inhibition of bacterial enzymes |

| Thiazole-based sulfonamides | Antimicrobial | Targeting bacterial folate synthesis |

| Thiazole-containing heterocycles | Anticancer | Modulation of apoptosis pathways |

This compound stands out due to its unique substitution pattern and the combination of functional groups that confer distinct biological activities compared to other thiazole derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.